2-Chloro-3,5-dimethoxybenzoic acid

説明

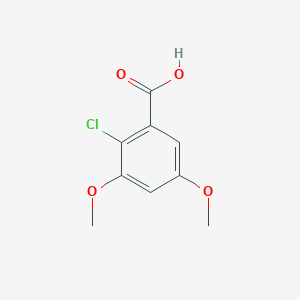

2-Chloro-3,5-dimethoxybenzoic acid is a chemical compound with the CAS Number: 1134-08-3 . It has a molecular weight of 216.62 . The IUPAC name for this compound is 2-chloro-3,5-dimethoxybenzoic acid .

Molecular Structure Analysis

The InChI code for 2-Chloro-3,5-dimethoxybenzoic acid is1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3,5-dimethoxybenzoic acid are not available, it’s known that similar compounds like 3,5-Dimethoxybenzoic acid can be used as reactants for the synthesis of various compounds .Physical And Chemical Properties Analysis

2-Chloro-3,5-dimethoxybenzoic acid has a melting point range of 181-185 degrees Celsius .科学的研究の応用

Synthesis and Optimization : In the field of organic synthesis, 2-Chloro-3,5-dimethoxybenzoic acid has been identified as a side product in the synthesis of 3,4-dimethoxybenzoic acid. An optimization study for this synthesis process highlighted the influence of different variables on the yield and formation of this side product (Bjørsvik & Norman, 1999).

Crystallography and Molecular Interactions : Research in crystallography revealed that 3,5-Dimethoxybenzoic acid is planar and forms hydrogen-bonded cyclic dimers. This study provides insight into the molecular interactions and structural properties of substances related to 2-Chloro-3,5-dimethoxybenzoic acid (Lynch et al., 1994).

Chemical Characterization and Industrial Application : An article focused on the synthesis and characterization of 3,5-Dimethoxyphthalic Anhydride, derived from methyl 3,5-dimethoxybenzoate, which is a related compound to 2-Chloro-3,5-dimethoxybenzoic acid. This research has implications for industrial applications in synthesizing various compounds (Liu Zuliang, 2007).

Environmental Photochemistry : A study on the photochemical behavior of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), which is structurally similar to 2-Chloro-3,5-dimethoxybenzoic acid, revealed novel pH-dependent photosubstitution pathways in aqueous solutions. This research is significant for understanding environmental photochemistry (Dallin et al., 2009).

Medicinal Intermediate Synthesis : In the medicinal chemistry domain, 3,5-dimethoxybenzoic acid, a compound related to 2-Chloro-3,5-dimethoxybenzoic acid, has been used in a new process for synthesizing intermediates for HIV restrainers, highlighting its potential in pharmaceutical applications (Zhang et al., 2007).

作用機序

Target of Action

It is known that this compound can be used as a reagent in organic synthesis .

Mode of Action

It is known to be an electrophilic compound . Electrophiles are species that are attracted to electrons and tend to accept electrons to form a new bond. This property allows 2-Chloro-3,5-dimethoxybenzoic acid to interact with other compounds in organic synthesis reactions.

Biochemical Pathways

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 2-Chloro-3,5-dimethoxybenzoic acid) with a halide or pseudohalide using a palladium catalyst .

特性

IUPAC Name |

2-chloro-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJAFDUZIGZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,5-dimethoxybenzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

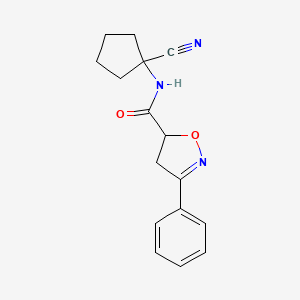

![2-Chloro-1-[4-[(1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2930500.png)

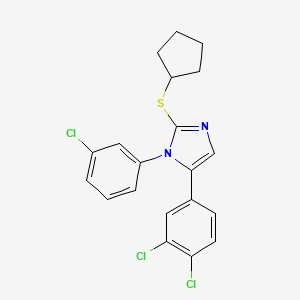

![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B2930505.png)

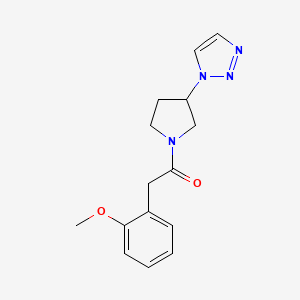

![2-Chloro-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxan-3-yl]propanamide](/img/structure/B2930513.png)